1-Hexyl-3-(1-naphthoyl)pyrrole
    1-Hexyl-3-(1-naphthoyl)pyrrole
        JWH 031 is a synthetic cannabinoid (CB) with a relatively low binding affinity for the central CB1 receptor (Ki = 399 nM). Despite its low affinity for CB1, this pyrrole-based cannabinoid is efficacious in reducing spontaneous activity and increasing antinociception in mice. This product is intended for forensic and research applications.
    
    
                        
        Brand Name:
        
        Vulcanchem
    
        
        CAS No.:
        
        162934-74-9    
    
    
        VCID:
        
        VC21112127    
        
        InChI:
        
        InChI=1S/C21H23NO/c1-2-3-4-7-14-22-15-13-18(16-22)21(23)20-12-8-10-17-9-5-6-11-19(17)20/h5-6,8-13,15-16H,2-4,7,14H2,1H3    
    
        
        SMILES:
        
        CCCCCCN1C=CC(=C1)C(=O)C2=CC=CC3=CC=CC=C32    
    
        
        Molecular Formula:
        
        C21H23NO    
    
        
        Molecular Weight:
        
        305.4 g/mol    
    
1-Hexyl-3-(1-naphthoyl)pyrrole
CAS No.: 162934-74-9
Cat. No.: VC21112127
Molecular Formula: C21H23NO
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| Description | JWH 031 is a synthetic cannabinoid (CB) with a relatively low binding affinity for the central CB1 receptor (Ki = 399 nM). Despite its low affinity for CB1, this pyrrole-based cannabinoid is efficacious in reducing spontaneous activity and increasing antinociception in mice. This product is intended for forensic and research applications. | 
|---|---|
| CAS No. | 162934-74-9 | 
| Molecular Formula | C21H23NO | 
| Molecular Weight | 305.4 g/mol | 
| IUPAC Name | (1-hexylpyrrol-3-yl)-naphthalen-1-ylmethanone | 
| Standard InChI | InChI=1S/C21H23NO/c1-2-3-4-7-14-22-15-13-18(16-22)21(23)20-12-8-10-17-9-5-6-11-19(17)20/h5-6,8-13,15-16H,2-4,7,14H2,1H3 | 
| Standard InChI Key | QTWPXDHMBKIWDK-UHFFFAOYSA-N | 
| SMILES | CCCCCCN1C=CC(=C1)C(=O)C2=CC=CC3=CC=CC=C32 | 
| Canonical SMILES | CCCCCCN1C=CC(=C1)C(=O)C2=CC=CC3=CC=CC=C32 | 
| Appearance | Assay:≥98%A solution in methanol | 
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